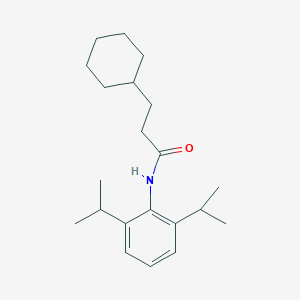
3-cyclohexyl-N-(2,6-diisopropylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-N-(2,6-diisopropylphenyl)propanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained attention in recent years due to its potential use as an anticancer drug. CX-5461 was first identified as a compound that could selectively inhibit RNA polymerase I transcription and was subsequently found to have anticancer properties.
Mécanisme D'action
3-cyclohexyl-N-(2,6-diisopropylphenyl)propanamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to the downregulation of ribosomal RNA synthesis, which is essential for the growth and proliferation of cancer cells. Inhibition of RNA polymerase I transcription also leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It selectively inhibits RNA polymerase I transcription, which leads to the downregulation of ribosomal RNA synthesis. This, in turn, leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to induce DNA damage and activate the DNA damage response pathway.
Avantages Et Limitations Des Expériences En Laboratoire
3-cyclohexyl-N-(2,6-diisopropylphenyl)propanamide has several advantages and limitations for lab experiments. Its selective inhibition of RNA polymerase I transcription makes it a useful tool for studying the regulation of ribosomal RNA synthesis. However, its potential use as an anticancer drug means that it may not be suitable for all types of experiments. Additionally, its complex synthesis method may make it difficult to obtain in large quantities for certain experiments.
Orientations Futures
There are several future directions for research on 3-cyclohexyl-N-(2,6-diisopropylphenyl)propanamide. One potential area of research is the development of combination therapies that include this compound and other anticancer drugs. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other types of cancer.
Méthodes De Synthèse
The synthesis of 3-cyclohexyl-N-(2,6-diisopropylphenyl)propanamide involves several steps, including the reaction of 2,6-diisopropylaniline with cyclohexanone to form 2,6-diisopropylphenylcyclohexanone. This intermediate is then reacted with a Grignard reagent to form 3-cyclohexyl-2,6-diisopropylphenylpropan-1-ol. Finally, this compound is converted to this compound through a series of reactions, including acylation and deprotection.
Applications De Recherche Scientifique
3-cyclohexyl-N-(2,6-diisopropylphenyl)propanamide has been extensively studied for its potential use as an anticancer drug. It has been shown to selectively inhibit RNA polymerase I transcription, which is upregulated in many types of cancer. This inhibition leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. This compound has shown promising results in preclinical studies, particularly in hematological malignancies such as multiple myeloma and acute myeloid leukemia.
Propriétés
Formule moléculaire |
C21H33NO |
|---|---|
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
3-cyclohexyl-N-[2,6-di(propan-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C21H33NO/c1-15(2)18-11-8-12-19(16(3)4)21(18)22-20(23)14-13-17-9-6-5-7-10-17/h8,11-12,15-17H,5-7,9-10,13-14H2,1-4H3,(H,22,23) |
Clé InChI |
ICPKXPFJEVYELH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CCC2CCCCC2 |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CCC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




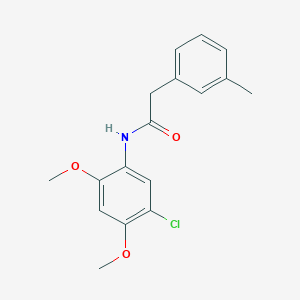
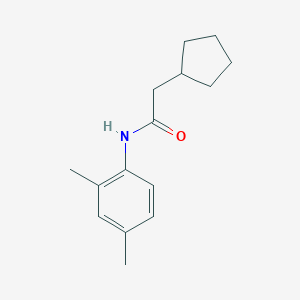
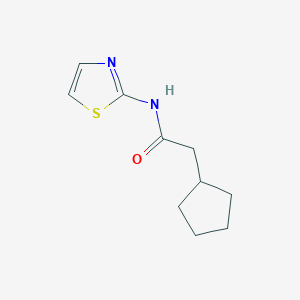
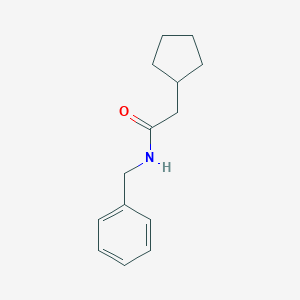
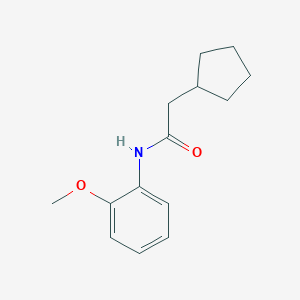
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B308694.png)



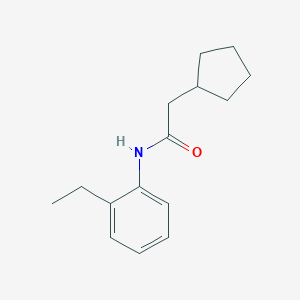
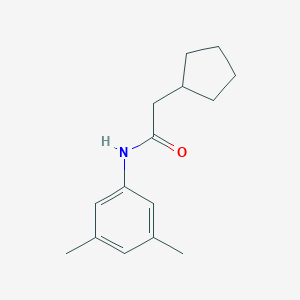
![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)